molecular formula C30H22N2O2S2 B282142 (21-hydroxy-21-phenyl-3,20-dithia-10,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4,6,8,11,14,16,18-heptaen-11-yl)-phenylmethanone

(21-hydroxy-21-phenyl-3,20-dithia-10,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4,6,8,11,14,16,18-heptaen-11-yl)-phenylmethanone

Cat. No.: B282142
M. Wt: 506.6 g/mol
InChI Key: JXOIQUZEKCZCFN-UHFFFAOYSA-N
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Description

(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines benzothiazole and pyrazine moieties

Preparation Methods

The synthesis of (14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone involves multiple steps, typically starting with the preparation of the benzothiazole and pyrazine intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzothiazole and pyrazine derivatives. What sets (14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Benzothiazole derivatives
  • Pyrazine derivatives
  • Other complex heterocyclic compounds

Properties

Molecular Formula

C30H22N2O2S2

Molecular Weight

506.6 g/mol

IUPAC Name

(21-hydroxy-21-phenyl-3,20-dithia-10,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4,6,8,11,14,16,18-heptaen-11-yl)-phenylmethanone

InChI

InChI=1S/C30H22N2O2S2/c33-27(20-11-3-1-4-12-20)24-19-31-22-15-7-10-18-26(22)36-30(34,21-13-5-2-6-14-21)28(31)29-32(24)23-16-8-9-17-25(23)35-29/h1-19,28-29,34H

InChI Key

JXOIQUZEKCZCFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CN3C(C4N2C5=CC=CC=C5S4)C(SC6=CC=CC=C63)(C7=CC=CC=C7)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN3C(C4N2C5=CC=CC=C5S4)C(SC6=CC=CC=C63)(C7=CC=CC=C7)O

Origin of Product

United States

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